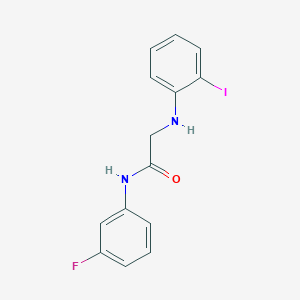![molecular formula C17H13BrN2O4 B7477343 (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones This compound is characterized by the presence of a bromine atom at the 7th position, a ketone group at the 4th position, and a benzoate ester linked to a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidinone core.
Esterification: The final step involves the esterification of the hydroxymethyl group with 4-(hydroxymethyl)benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaN3, KSCN, acetone
Major Products
Oxidation: 4-(Carboxymethyl)benzoate derivatives
Reduction: 4-(Hydroxymethyl)benzoate alcohol derivatives
Substitution: Azido or thiocyanato derivatives
Applications De Recherche Scientifique
(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate
- (7-Fluoro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate
- (7-Iodo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate
Uniqueness
(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its potency and selectivity.
Propriétés
IUPAC Name |
(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c18-13-5-6-15-19-14(7-16(22)20(15)8-13)10-24-17(23)12-3-1-11(9-21)2-4-12/h1-8,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTQPCXBRVFONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)OCC2=CC(=O)N3C=C(C=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
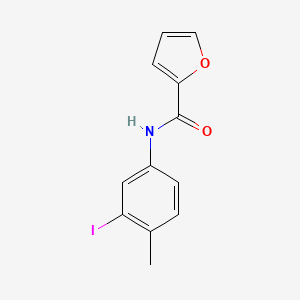
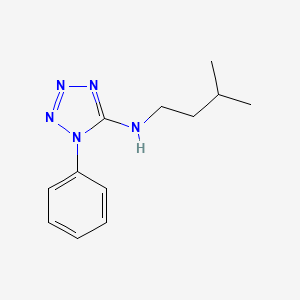

![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
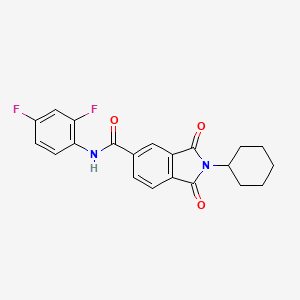
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)

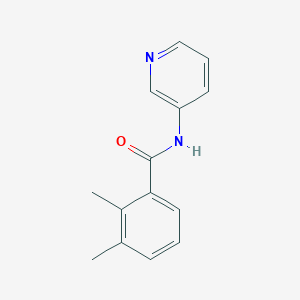
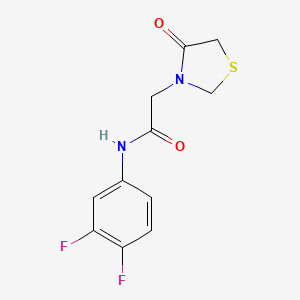

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477357.png)
